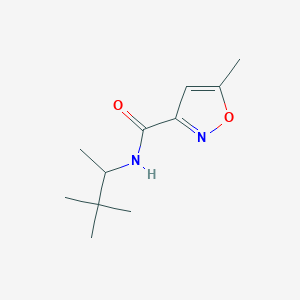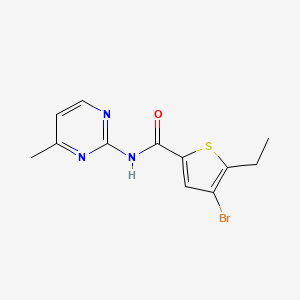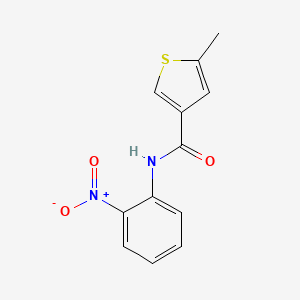![molecular formula C13H8F3N3O3 B4179698 N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B4179698.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that features a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by amide formation with nicotinic acid or its derivatives. One common synthetic route includes:
Amide Formation: The resulting nitro compound is then reacted with nicotinic acid or nicotinoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amide formation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other strong nucleophiles under elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-nitro-2-(trifluoromethyl)phenyl)amino)ethylbenzamide
- 4-(trifluoromethyl)phenol
- 2-nitro-4-(trifluoromethyl)phenol
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups with the nicotinamide moiety enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)10-6-9(19(21)22)3-4-11(10)18-12(20)8-2-1-5-17-7-8/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWLATYEEUEKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4179615.png)


![Oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B4179643.png)
![1-{4-[4-(3,4,5-TRIETHOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4179651.png)


![5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4179667.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179681.png)
![5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4179687.png)
![(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4179700.png)
![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B4179706.png)
![5-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179710.png)
